molecular formula C9H9Br2NO3 B556669 3,5-Dibromo-L-tyrosine CAS No. 300-38-9

3,5-Dibromo-L-tyrosine

Cat. No. B556669
CAS RN: 300-38-9
M. Wt: 338.98 g/mol
InChI Key: COESHZUDRKCEPA-ZETCQYMHSA-N
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Description

3,5-Dibromo-L-tyrosine is a dibrominated derivative of L-Tyrosine , one of the 22 proteinogenic amino acids that are used by cells to synthesize proteins . It has the empirical formula C9H9Br2NO3 and a molecular weight of 338.98 . It appears as a white to yellow crystalline substance .


Synthesis Analysis

The synthesis of 3,5-dibromo-L-tyrosine can be achieved via direct bromination of O-methyl-L-tyrosine . A mononuclear complex of 3,5-dibromo-L-tyrosine with copper was also synthesized and characterized .


Molecular Structure Analysis

The molecular structure of 3,5-Dibromo-L-tyrosine is defined by its empirical formula C9H9Br2NO3 . The molecule has a molar refractivity of 62.8±0.3 cm^3 and a polarizability of 24.9±0.5 10^-24 cm^3 .


Chemical Reactions Analysis

While specific chemical reactions involving 3,5-Dibromo-L-tyrosine are not detailed in the search results, it’s known that it’s a derivative of L-Tyrosine , which is used by cells to synthesize proteins .


Physical And Chemical Properties Analysis

3,5-Dibromo-L-tyrosine is soluble in water, methanol, and ethanol . It has a melting point of about 200-202 °C . The molecule has a density of 2.0±0.1 g/cm^3 , a boiling point of 416.6±45.0 °C at 760 mmHg , and a flash point of 205.7±28.7 °C .

Scientific Research Applications

  • 3,5-Dibromo-L-tyrosine is utilized in the synthesis of various compounds. For instance, a simple and efficient synthesis method for 3,5‐dibromo‐O‐methyl‐L‐tyrosine was developed using direct bromination of commercial O‐methyl‐L‐tyrosine, indicating its potential in chemical synthesis and modifications (Stewart et al., 2004).

  • It plays a role in thyroid function. Research shows that 3,5-dibromo-L-tyrosine (DBT) can inhibit the deiodination of 3,5-diiodo-L-tyrosine in both in vitro and in vivo settings, impacting thyroidal iodotyrosine deiodination, which is crucial for thyroid hormone regulation (Green, 1968).

  • It has applications in the preparation of various brominated tyrosine derivatives, demonstrating its utility in the creation of novel compounds and potentially in drug development (Phillips et al., 2013).

  • 3,5-Dibromo-L-tyrosine is used in creating derivatives for pharmaceutical applications, such as in the synthesis of L-3,4,5-trioxygenated phenylalanine compounds, which have potential in drug development (Zhou et al., 2020).

  • The compound has shown potential in medicinal applications. For example, its halogenated form (3,5-DBr-d-Tyr) demonstrated beneficial effects in experimental models of stroke and seizures, suggesting its therapeutic potential in neurology (Cao et al., 2011).

  • In biotechnology, 3,5-Dibromo-L-tyrosine has been studied in the context of L-tyrosine production and metabolism, providing insights into its role and manipulations in microbial and enzymatic systems for the production of aromatic amino acids (Chávez-Béjar et al., 2012).

  • Its derivatives are also investigated in the development of novel polymers and materials, demonstrating the versatility of 3,5-Dibromo-L-tyrosine in material science and engineering (Bourke & Kohn, 2003).

Safety And Hazards

3,5-Dibromo-L-tyrosine is relatively stable under normal use conditions, but it may cause irritation to the human body . Therefore, appropriate protective measures should be taken during operation, such as wearing protective gloves and goggles .

properties

IUPAC Name

(2S)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br2NO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COESHZUDRKCEPA-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)O)Br)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1Br)O)Br)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401015579
Record name 3,5-Dibromo-L-tyrosine
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Molecular Weight

338.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID8139944
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3,5-Dibromo-L-tyrosine

CAS RN

300-38-9, 537-24-6
Record name 3,5-Dibromo-L-tyrosine
Source CAS Common Chemistry
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Record name 3,5-Dibromo-L-tyrosine
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Record name Dibromotyrosine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07637
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Record name 3,5-Dibromo-L-tyrosine
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Record name 3,5-dibromotyrosine
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Record name DIBROMOTYROSINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
139
Citations
RS Phillips, S Busby, L Edenfield, K Wickware - Amino acids, 2013 - Springer
l-Tyrosine is converted to 3-bromo-l-tyrosine in good yield by reaction with 1.2 equiv. of DMSO in HBr/AcOH, while reaction with 2.2 equiv. of DMSO under comparable conditions results …
Number of citations: 6 link.springer.com
EO Lundell, MF Ferger - Journal of Medicinal Chemistry, 1975 - ACS Publications
[1-/3-Mercaptopropionic acid, 2-(3, 5-dibromo-L-tyrosine)] oxytocin was synthesized from a protected polypeptide in-termediate that hadbeen prepared by the condensation of S-…
Number of citations: 5 pubs.acs.org
Z Zong, GM Huang, X Zhang, YH Fan… - Inorganic and Nano …, 2021 - Taylor & Francis
A mononuclear complex Cu(L1) 2 ·CH 3 OH·H 2 O (L1: 3,5-dibromo-L-tyrosine) was synthesized and characterized by IR, elemental analysis, and X-ray diffraction single-crystal analysis…
Number of citations: 1 www.tandfonline.com
P Bovonsombat, J Snyder, F Caruso… - … Section E: Structure …, 2012 - scripts.iucr.org
The title compound, C11H11Br2NO4·0.5H2O, was prepared by an electrophilic bromination of N-acetyl-l-tyrosine in acetonitrile at room temperature. The two independent molecules do …
Number of citations: 1 scripts.iucr.org
M Goldstein, Z Weiss - Life Sciences, 1965 - Elsevier
282 INHIBITION OF TYROSINE HYDROXYLASE Vol. 4, No. 2 5 pmoles of reduced tetrahydropteridlne, 1 mole of pargyline, 1 Nmole of mercaptoethanol and 200 pmolea of acetate …
Number of citations: 31 www.sciencedirect.com
EO Lundell, MF Ferger - Bioorganic Chemistry, 1975 - Elsevier
The title compound, [1-β-mercaptopropionic acid, 2-(3,5-dibromo-l-tyrosine)]-8-lysine-vasopressin (X), was synthesized by condensation of Pro-Lys(Boc)-Gly-NH 2 with the cyclic …
Number of citations: 5 www.sciencedirect.com
T Kagiyama, AV Glushakov, C Sumners, B Roose… - Stroke, 2004 - Am Heart Assoc
Background and Purpose— The aromatic amino acid L-Phenylalanine (L-Phe) significantly and reversibly depresses excitatory glutamatergic synaptic transmission (GST) via a unique …
Number of citations: 46 www.ahajournals.org
AE Martynyuk, CN Seubert, V Yarotskyy… - Recent Patents on …, 2006 - ingentaconnect.com
Glutamate, the major excitatory neurotransmitter, is critical for normal brain development and function. Both extremes of glutamate receptor activity are detrimental for the brain. …
Number of citations: 6 www.ingentaconnect.com
EG McGeer, PL McGeer - Canadian Journal of Biochemistry, 1967 - cdnsciencepub.com
Over 600 compounds were tested at 10 −4 M concentration as inhibitors of tyrosine hydroxylase activity in crude rat-brain homogenate. Most of the compounds had little or no inhibitory …
Number of citations: 36 cdnsciencepub.com
EO Lundell, CW Smith, MF Ferger - Journal of Medicinal …, 1975 - ACS Publications
The synthesis of the protected polypeptide precursor of [ld-mercapto-d, d-diethylpropionic acid, 2-(3, 5-dibromo-L-tyrosine)] oxytocin was performed in a stepwise manner by solution …
Number of citations: 5 pubs.acs.org

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